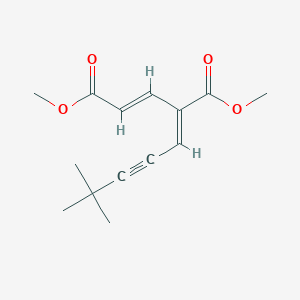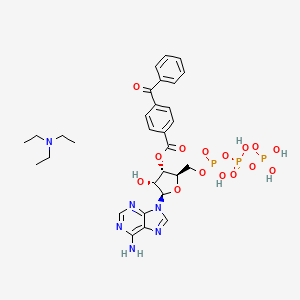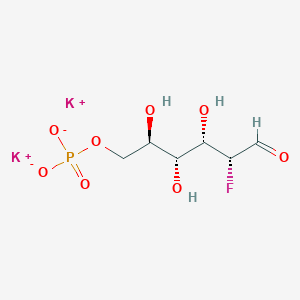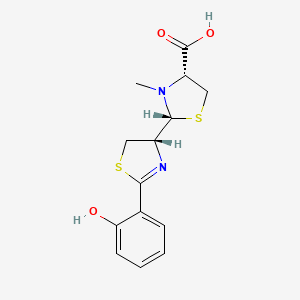
(S,S)-Asenapinmaleat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research into the optimization of asenapine maleate's solubility and bioavailability involves the development of various formulations, such as nanoliposomes, solid lipid nanoparticles, and nanostructured lipid carriers. These advanced delivery systems are designed to improve the drug's pharmacokinetic profile and increase its therapeutic efficacy by facilitating better absorption and sustained release mechanisms.
Molecular Structure Analysis
The molecular structure of asenapine maleate plays a crucial role in its interaction with various biological targets. It has a complex pharmacological profile, interacting with multiple dopamine, serotonin, and adrenergic receptor subtypes, which contributes to its antipsychotic and antimanic effects. The drug's structure is also critical in the development of co-crystals and other formulations aimed at enhancing its solubility and bioavailability.
Chemical Reactions and Properties
Asenapine maleate undergoes extensive first-pass metabolism, which significantly reduces its oral bioavailability. Research efforts focus on chemical modifications and the development of stable formulations that can bypass or mitigate the impact of metabolic degradation. This includes the exploration of co-crystal formation and the use of chemical enhancers in transdermal delivery systems.
Physical Properties Analysis
The physical properties of asenapine maleate, including its solubility and stability, are important considerations in the development of new formulations. Techniques such as differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to characterize the physical state of the drug in various delivery systems, providing insights into its behavior in biological environments.
Chemical Properties Analysis
Understanding the chemical properties of asenapine maleate, such as its interaction with excipients and its stability under different conditions, is essential for the development of effective pharmaceutical formulations. Stability-indicating methods, such as high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), are employed to ensure the quality and efficacy of the drug in its various formulations.
For further reading on the scientific research and advancements in the development and analysis of (S,S)-Asenapine Maleate, refer to the following sources:
- Surface engineered nanoliposomal platform for selective lymphatic uptake of asenapine maleate: In vitro and in vivo studies (Managuli et al., 2020).
- Enhancement of the solubility of asenapine maleate through the preparation of co-crystals (Al-Nimry & Khanfar, 2021).
- Nano-transfersomal formulations for transdermal delivery of asenapine maleate: in vitro and in vivo performance evaluations (Shreya et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Asenapinmaleat wurde auf seine antibakterielle Aktivität untersucht. Es wurde gegen eine Vielzahl von Mikroben evaluiert, und obwohl es möglicherweise nicht in therapeutisch erreichbaren systemischen Konzentrationen verwendet wird, stellt es dennoch ein interessantes Forschungsgebiet dar {svg_1}.
Pharmazeutische Salze
Asenapinmaleat ist eine Art von pharmazeutischem Salz. Pharmazeutische Salze werden häufig verwendet, um die biopharmazeutischen Eigenschaften von Arzneimitteln zu verbessern. Sie können die Löslichkeit, Auflösungsprofile und Bioverfügbarkeit von Arzneimitteln modulieren {svg_2}.
Chromatographische Analyse
Asenapinmaleat kann durch chromatographische Methoden bestimmt werden. Es wurde eine stabilitätsindizierende Umkehrphasen-Flüssigchromatographiemethode entwickelt und validiert, um die gleichzeitige Bestimmung von Pheniraminmaleat und Naphazolinhydrochlorid in Bulk-Arzneimitteln und pharmazeutischen Formulierungen zu ermöglichen {svg_3}.
Drug Repurposing
Asenapinmaleat wurde wie andere nicht-antibakterielle Medikamente auf seine potenzielle antibakterielle Wirkung untersucht. Dies ist Teil eines breiteren Trends des „Drug Repurposing“ oder „Drug Re-Profiling“, bei dem bestehende Medikamente auf neue Verwendungen untersucht werden {svg_4}.
Schmerzmanagement
Asenapinmaleat, als eine Art nichtsteroidales Antirheumatikum (NSAR), kann potenzielle Anwendungen im Schmerzmanagement haben. NSAR werden üblicherweise verwendet, um Schmerzen zu lindern, Entzündungen zu reduzieren und Fieber zu senken {svg_5}.
Veterinärmedizin
Asenapinmaleat wurde im Bereich der Veterinärmedizin auf seine antimikrobiellen Eigenschaften untersucht. Es wurde gegen eine Vielzahl von Tierpathogenen evaluiert {svg_6}.
Wirkmechanismus
Target of Action
It’s common for drugs to interact with specific proteins or receptors in the body to exert their effects
Mode of Action
Generally, a drug’s mode of action involves its interaction with its targets, leading to changes in the function or structure of the target molecules . This can result in a variety of effects, depending on the nature of the drug and its targets .
Biochemical Pathways
Drugs often influence biochemical pathways by interacting with enzymes, receptors, or other proteins involved in these pathways . The downstream effects can include changes in cellular processes, physiological responses, or disease progression .
Pharmacokinetics
These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Typically, the effects of a drug at the molecular and cellular level can include changes in gene expression, protein function, or cellular processes .
Action Environment
Environmental factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (S,S)-Asenapine Maleate can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "2,3-Dichlorobenzonitrile", "2-Bromo-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline", "Sodium hydride", "Diisopropylamine", "Sodium borohydride", "Maleic acid", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carbonitrile by reacting 2,3-dichlorobenzonitrile with 2-bromo-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride and diisopropylamine.", "Step 2: Reduction of the nitrile group in 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carbonitrile to form 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carboxamide using sodium borohydride.", "Step 3: Synthesis of (S,S)-Asenapine Maleate by reacting 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1-carboxamide with maleic acid in methanol." ] } | |
CAS-Nummer |
135883-08-8 |
Molekularformel |
C₂₁H₂₀ClNO₅ |
Molekulargewicht |
401.84 |
Synonyme |
(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)


![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)


